N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorine Atoms: The fluorine atoms at positions 4 and 6 can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base like potassium carbonate.
Formation of Furan-2-carboxamide: The final step involves the formation of the furan-2-carboxamide moiety through an amide coupling reaction using furan-2-carboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: LAH, NaBH4; typically carried out in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Amines, thiols; typically carried out in the presence of a base like triethylamine in an organic solvent like acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. It has been tested against various bacterial and fungal strains, as well as cancer cell lines, demonstrating significant inhibitory activity.
Biological Studies: The compound has been used in studies to understand its mechanism of action at the molecular level, including its interaction with specific enzymes and receptors.
Chemical Biology: The compound has been utilized as a probe to study biological pathways and processes, particularly those involving oxidative stress and inflammation.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes, particularly those requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Additionally, it can induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells. The exact molecular pathways involved in these processes are still under investigation, but they likely involve the modulation of key signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amine: A closely related compound with similar biological activities.
N-benzyl-1,3-benzothiazol-2-yl)furan-2-carboxamide: A non-fluorinated analog with different reactivity and biological properties.
N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide: A compound lacking the benzyl group, which affects its solubility and bioavailability.
Uniqueness
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide is unique due to the presence of both fluorine atoms and the benzyl group, which contribute to its high stability, reactivity, and biological activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, while the benzyl group improves its binding affinity to molecular targets.
Properties
IUPAC Name |
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2O2S/c20-13-9-14(21)17-16(10-13)26-19(22-17)23(11-12-5-2-1-3-6-12)18(24)15-7-4-8-25-15/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCYXOXPCJCFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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